

# 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine supplier

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## Compound of Interest

Compound Name: 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine

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An In-depth Technical Guide to **2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine** for Advanced Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine**, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its chemical identity, strategic importance, sourcing, and applications, with a particular focus on its role as a versatile scaffold for the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their research and development pipelines.

## Introduction: A Strategically Designed Intermediate

The pursuit of novel therapeutics, particularly in oncology, often hinges on the availability of well-designed, functionalized heterocyclic scaffolds. **2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine** (CAS No: 875781-45-6) represents a pinnacle of such design.<sup>[1]</sup> Its structure is not a random assortment of functional groups but a deliberate arrangement engineered for selective, sequential chemical modifications.

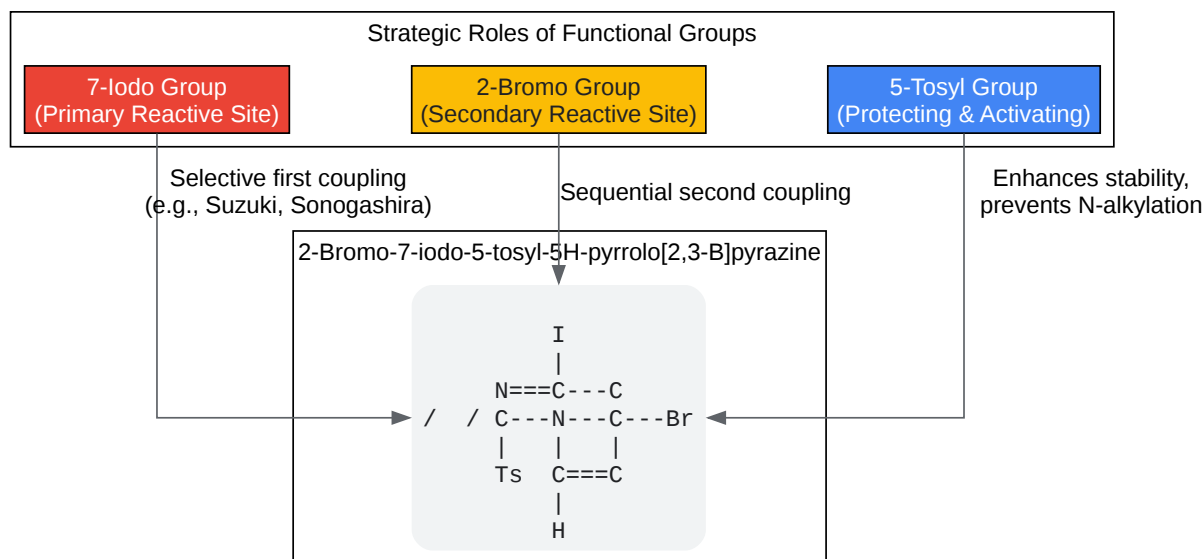
## The Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold

The fused pyrrolo[2,3-b]pyrazine ring system is a "privileged scaffold" in medicinal chemistry. This classification is reserved for molecular frameworks that can bind to multiple, unrelated biological targets. The pyrazine motif, an electron-deficient aromatic ring, is a common feature in numerous FDA-approved drugs. Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the hinge region of kinase active sites, a critical interaction for potent inhibition. The fusion of the pyrrole ring modulates the electronic properties and provides additional vectors for substitution, allowing for fine-tuning of a compound's pharmacological profile.

## Strategic Importance of the Functional Groups

The true synthetic power of this intermediate lies in the specific placement of its bromo, iodo, and tosyl groups. Understanding their individual roles is key to unlocking the molecule's potential.

- **7-Iodo Group:** The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C7 position while leaving the C2-bromo group intact for a subsequent, different coupling reaction.
- **2-Bromo Group:** The bromine at the C2 position provides a second, less reactive handle for cross-coupling. This enables a divergent synthetic strategy where a common intermediate can be used to generate a diverse library of analogs by introducing different moieties at the C2 and C7 positions.
- **5-Tosyl Group:** The p-toluenesulfonyl (tosyl) group serves two critical functions. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and increasing the compound's stability. Secondly, as a strong electron-withdrawing group, it influences the reactivity of the heterocyclic core, which can be advantageous in certain synthetic transformations.



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Caption: Strategic roles of the functional groups.

## Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

Property	Value	Source
CAS Number	875781-45-6	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrIN <sub>3</sub> O <sub>2</sub> S	[2]
Molecular Weight	478.10 g/mol	[2]
Appearance	Solid, typically off-white to yellow crystals	[3]
Purity	Typically >95-98% from commercial suppliers	[4][5]
Solubility	Soluble in common organic solvents like DMSO and DMF	[3]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere	[6]

Note: While a specific experimental melting point is not readily available in public literature, analogous heterocyclic compounds are stable solids at room temperature. Researchers should perform their own characterization (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, LC-MS) to confirm identity and purity upon receipt.

## Sourcing, Procurement, and Quality Control

The success of a synthetic campaign begins with high-quality starting materials. Several reputable chemical suppliers specialize in advanced heterocyclic intermediates.

### Selecting a Reputable Supplier

When selecting a supplier, consider the following:

- **Purity Guarantee:** Look for suppliers that provide a Certificate of Analysis (CoA) with detailed purity information (e.g., HPLC, NMR).
- **Stock Availability:** Availability can vary, so it is prudent to inquire about lead times.

- **Technical Support:** Reliable suppliers often have technical staff who can answer questions about product stability and handling.

## Table of Potential Suppliers

Below is a non-exhaustive list of suppliers who have historically listed this compound.

Supplier	Website	Notes
Apollo Scientific	--INVALID-LINK--	Specialist supplier of aromatic and heterocyclic compounds. <a href="#">[1]</a>
BLD Pharm	--INVALID-LINK--	Global supplier of research chemicals and building blocks. <a href="#">[7]</a>
ChemicalBook	--INVALID-LINK--	A directory listing multiple suppliers, primarily from Asia. <a href="#">[8]</a>
Sinfoo Biotech	--INVALID-LINK--	Supplier of fine chemicals and pharmaceutical intermediates. <a href="#">[2]</a>

## Protocol: Incoming Quality Control

It is imperative to validate the identity and purity of the procured material before use.

- **Visual Inspection:** Check for uniform color and crystallinity.
- **Solubility Test:** Dissolve a small amount in DMSO or CDCl<sub>3</sub> for NMR analysis. Incomplete dissolution may indicate impurities.
- **LC-MS Analysis:** Inject a dilute solution to confirm the molecular weight via mass spectrometry ( $[M+H]^+ \approx 478.0$ ) and assess purity by UV chromatogram.
- **<sup>1</sup>H NMR Spectroscopy:** Acquire a proton NMR spectrum. The spectrum should be clean and consistent with the expected structure, showing characteristic aromatic and tosyl-methyl

proton signals.

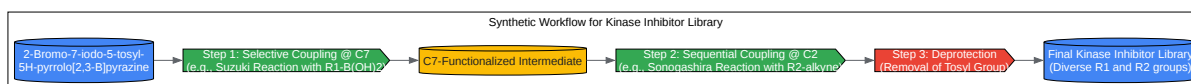
## Core Application in Kinase Inhibitor Drug Discovery

The primary application of **2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine** is as a foundational building block for kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making them a major target for drug development.[9]

## A Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Research has demonstrated that the pyrrolo[2,3-b]pyrazine scaffold is a potent core for the development of novel FGFR inhibitors.[9] Abnormal FGFR signaling is implicated in various malignancies. The strategic di-halogenation of this intermediate allows for the systematic exploration of the chemical space around the core, a process known as Structure-Activity Relationship (SAR) studies.

For example, a Suzuki coupling can be performed at the C7-iodo position to install a key pharmacophore that interacts with the solvent-exposed region of the kinase. Subsequently, a second coupling at the C2-bromo position can introduce a different group to optimize properties like potency, selectivity, or pharmacokinetics.



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Caption: Generalized synthetic workflow using the intermediate.

## Experimental Protocol: Representative Suzuki Coupling

The following is a representative, field-proven protocol for the selective Suzuki-Miyaura cross-coupling at the C7-iodo position.

Objective: To selectively couple an arylboronic acid at the C7 position.

Materials:

- **2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine** (1.0 eq)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd(dppf)Cl}_2$ ) (0.05 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask, add the pyrrolo[2,3-b]pyrazine intermediate, the arylboronic acid, and potassium carbonate.
- **Degassing:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent catalyst oxidation.
- **Catalyst Addition:** Under a positive flow of inert gas, add the  $\text{Pd(dppf)Cl}_2$  catalyst.
- **Solvent Addition:** Add the degassed dioxane/water solvent mixture via syringe.
- **Reaction:** Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C7-arylated product.

## Safety, Handling, and Storage

As a halogenated, nitrogen-containing heterocyclic compound, proper safety precautions are mandatory.

- **Hazard Identification:** While a specific MSDS is not universally available, related compounds are known to be irritants to the skin, eyes, and respiratory system.<sup>[10][11]</sup> Assume the compound is harmful if swallowed or inhaled.
- **Personal Protective Equipment (PPE):** Always handle this chemical inside a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.<sup>[6][10]</sup>
- **Handling:** Avoid creating dust. Use appropriate tools for weighing and transferring the solid.<sup>[6]</sup>
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., in a desiccator with argon). The compound is hygroscopic.

## Conclusion and Future Outlook

**2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine** is more than just a chemical; it is a tool for innovation in drug discovery. Its strategically designed structure enables chemists to rapidly generate diverse libraries of complex molecules, particularly for challenging targets like protein kinases. As research continues to demand novel chemical matter with precisely tuned properties, the utility of such well-conceived building blocks will only grow, paving the way for the next generation of targeted therapies.

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